molecular formula C6H5Cl2NO3S B2882451 5-Chloro-2-methoxypyridine-3-sulfonyl chloride CAS No. 1261451-92-6

5-Chloro-2-methoxypyridine-3-sulfonyl chloride

Cat. No.: B2882451
CAS No.: 1261451-92-6
M. Wt: 242.07
InChI Key: NXSVBFKTYWUUHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methoxypyridine-3-sulfonyl chloride (molecular formula: C₆H₅Cl₂NO₃S) is a pyridine derivative featuring a sulfonyl chloride group at position 3, a methoxy group (-OCH₃) at position 2, and a chlorine atom at position 5. Its structural uniqueness lies in the combination of electron-withdrawing (sulfonyl chloride, Cl) and electron-donating (methoxy) substituents, which influence its reactivity and physicochemical properties. Key identifiers include:

  • SMILES: COC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl
  • InChIKey: NXSVBFKTYWUUHZ-UHFFFAOYSA-N
  • Predicted Collision Cross Section (CCS): Values range from 146.7–160.5 Ų for adducts like [M+H]⁺ and [M+Na]⁺ .

Limited experimental literature exists for this compound, necessitating reliance on computational predictions for properties like CCS .

Properties

IUPAC Name

5-chloro-2-methoxypyridine-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO3S/c1-12-6-5(13(8,10)11)2-4(7)3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXSVBFKTYWUUHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261451-92-6
Record name 5-chloro-2-methoxypyridine-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Reaction Mechanism and Reagents

The process begins with 4-hydroxypyridine-3-sulfonic acid, which undergoes sequential chlorination and methoxylation. Phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) serve as chlorinating agents, while phosphorus oxychloride (POCl₃) acts as a solvent and catalyst.

Key Reaction Steps :

  • Chlorination :
    $$
    \text{C}6\text{H}5\text{NO}3\text{S} + \text{PCl}3 + \text{Cl}2 \rightarrow \text{C}6\text{H}4\text{Cl}2\text{NO}3\text{S} + \text{POCl}3 + \text{HCl}
    $$
    Chlorine gas is introduced stoichiometrically (0.62 mol per 0.32 mol substrate) at 80–110°C, achieving 84% yield.
  • Methoxylation :
    Methanol or methylating agents substitute the hydroxyl group post-chlorination, facilitated by alkaline conditions.

Optimization Parameters

  • Solvent Selection : Halogen-free solvents (e.g., toluene) reduce environmental impact, though chloroform doubles solvent volume due to lower solubility.
  • Phosphorus Trichloride Stoichiometry : A 0.15–0.2 molar excess minimizes residual PCl₃, simplifying purification.
  • Temperature Control : Maintaining 30–35°C during ammonia quenching prevents side reactions.

Table 1: Reaction Conditions and Outcomes

Parameter Optimal Range Yield (%) Purity (HPLC) Source
PCl₃ Excess 15–20% 84 99.7
Cl₂ Stoichiometry 0.95–1.05 equiv 90 98.5
Solvent Volume (Toluene) 200–400 mL 83 99.0

Direct Sulfonylation of Methoxypyridine Derivatives

Phosphorus Pentachloride-Mediated Route

Pyridine-3-sulfonic acid reacts with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene, avoiding byproduct formation observed with toluene.

Procedure :

  • Combine pyridine-3-sulfonic acid (1 equiv) with PCl₅ (1.2 equiv) in chlorobenzene.
  • Reflux at 110°C for 6–8 hours.
  • Distill under vacuum to isolate the sulfonyl chloride.

Advantages :

  • Eliminates phosphorus oxychloride waste, enhancing safety.
  • Achieves >98% purity without chromatographic purification.

Solvent Effects on Yield

Table 2: Solvent Comparison

Solvent Byproduct Formation Yield (%) Purity (%) Source
Chlorobenzene None 95 99.5
Trifluoromethylbenzene None 93 99.2
Toluene Significant 75 85.0

Workup and Purification Strategies

Distillation and Filtration

Post-reaction mixtures are distilled under vacuum (50–60°C) to remove POCl₃ and PCl₃ residues. Toluene or ethylene chloride washes extract the product, followed by aqueous ammonia quenching to precipitate sulfonamides.

Analytical Validation

  • HPLC : Purity ≥99.7% confirmed via reverse-phase chromatography.
  • Melting Point : Decomposition observed at 153°C.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds are selected for comparison based on shared pyridine cores and functional group substitutions:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Differences vs. Target Compound
5-Chloro-2-methoxypyridine-3-sulfonyl chloride C₆H₅Cl₂NO₃S Cl (5), -OCH₃ (2), -SO₂Cl (3) 258.08 Reference compound
5-Methoxy-pyridine-2-sulfonyl chloride C₆H₆ClNO₃S -OCH₃ (5), -SO₂Cl (2) 207.63 Fewer Cl atom; sulfonyl chloride at position 2
5-Chloropyridine-3-sulfonyl chloride C₅H₃Cl₂NO₂S Cl (5), -SO₂Cl (3) 212.01 Lacks methoxy group; simpler structure
5-Chloro-2-methoxy-3-nitropyridine C₆H₅ClN₂O₃ Cl (5), -OCH₃ (2), -NO₂ (3) 188.57 Nitro group replaces sulfonyl chloride

Reactivity and Functional Group Analysis

Sulfonyl Chloride vs. Nitro Group: The target compound’s sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles (e.g., amines, alcohols), making it valuable for synthesizing sulfonamides or sulfonate esters. In contrast, 5-chloro-2-methoxy-3-nitropyridine’s nitro group (-NO₂) is less reactive in such contexts but serves as a strong electron-withdrawing group, directing electrophilic substitution reactions .

Positional Isomerism :

  • 5-Methoxy-pyridine-2-sulfonyl chloride (position 2 sulfonyl chloride) exhibits different electronic effects compared to the target compound (position 3 sulfonyl chloride). The methoxy group at position 2 in the target compound may sterically hinder reactions at adjacent positions, whereas position 2 sulfonyl chloride in the analogue could enhance reactivity at position 5 .

Chlorine Substitution: The target compound’s dual chlorine and sulfonyl chloride substituents increase its molecular weight and polarity compared to mono-chloro analogues like 5-chloropyridine-3-sulfonyl chloride. This may enhance its stability in certain solvents or alter its chromatographic behavior .

Predicted Physicochemical Properties

Table 2: Collision Cross Section (CCS) Data
Compound Name Adduct Predicted CCS (Ų) Data Source
This compound [M+H]⁺ 146.7 Computed
[M+Na]⁺ 160.5 Computed
5-Methoxy-pyridine-2-sulfonyl chloride Not available
5-Chloropyridine-3-sulfonyl chloride Not available
  • The target compound’s CCS values suggest a moderately compact structure in gas-phase ion mobility spectrometry. The absence of data for analogues limits direct comparisons but highlights the need for experimental validation .

Biological Activity

5-Chloro-2-methoxypyridine-3-sulfonyl chloride is a significant compound in medicinal chemistry and biochemical research due to its unique structural properties and reactivity. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound features a pyridine ring with a chloro group at the 5-position, a methoxy group at the 2-position, and a sulfonyl chloride group at the 3-position. This configuration grants the compound distinct reactivity patterns, making it useful in various synthetic and biological applications.

Property Details
Molecular Formula C6H6ClN2O3S
Molecular Weight 208.64 g/mol
Solubility Soluble in organic solvents
Reactivity Highly reactive due to sulfonyl chloride group

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic amino acid residues in proteins, particularly serine and cysteine. This covalent modification can significantly alter enzyme activity and protein function, making it a valuable tool for probing protein interactions and mechanisms.

Key Mechanisms:

  • Covalent Bond Formation : The sulfonyl chloride group reacts with nucleophiles, leading to modifications that can inhibit enzyme activity or alter protein stability.
  • Enzyme Inhibition : By selectively targeting active sites within enzymes, this compound can serve as an effective inhibitor in biochemical assays.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For example, studies have shown that related sulfonyl derivatives can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM)
Human Melanoma (C-32)1.5
Breast Adenocarcinoma (MDA-MB-231)0.8
Lung Adenocarcinoma (A549)1.0

These findings suggest that the compound may have potential as a lead structure for developing new anticancer agents.

Antibacterial Activity

In addition to anticancer effects, there is evidence that compounds with similar structures possess antibacterial properties. For instance, studies have tested their efficacy against strains such as Staphylococcus aureus and Enterococcus faecalis, demonstrating notable inhibition at specific concentrations.

Case Studies

  • In Vitro Cell Viability Assays : A study evaluated the effects of various sulfonamide derivatives on cancer cell lines using the WST-1 assay. The results indicated that modifications at specific positions significantly influenced cytotoxicity levels.
    • Compound 3c showed the most promise with an IC50 value of 0.5 µM against A549 cells, indicating effective growth inhibition.
  • Wound Healing Assay : The impact of compound 3c on cell migration was assessed through wound healing assays, revealing reduced migratory capacity in treated cells compared to controls, further supporting its potential as an anticancer agent.

Applications in Research

The unique reactivity of this compound makes it suitable for various applications:

  • Chemical Biology : Used as a probe to study enzyme mechanisms and protein interactions.
  • Medicinal Chemistry : Potential development of new pharmaceuticals targeting specific biological pathways.
  • Synthetic Chemistry : Acts as a building block for synthesizing more complex molecular entities.

Q & A

Q. What are the optimal conditions for synthesizing 5-chloro-2-methoxypyridine-3-sulfonyl chloride, and how can purity be verified?

Methodological Answer: The synthesis typically involves sulfonation and chlorination of a pyridine precursor. A common approach includes refluxing 5-chloro-2-methoxypyridine with chlorosulfonic acid followed by thionyl chloride to yield the sulfonyl chloride derivative . Key parameters include temperature control (60–80°C) and inert atmosphere to prevent hydrolysis. Purity is verified via:

  • NMR Spectroscopy : Peaks for aromatic protons (δ 7.8–8.5 ppm) and sulfonyl chloride groups (no exchangeable protons).
  • HPLC : Retention time comparison with standards (≥98% purity threshold).
  • Elemental Analysis : Confirmation of C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer: this compound is moisture-sensitive and prone to hydrolysis. Best practices include:

  • Storage under anhydrous conditions (argon or nitrogen atmosphere).
  • Use of desiccants (e.g., molecular sieves) in sealed, light-resistant containers.
  • Regular monitoring via FT-IR to detect sulfonic acid formation (appearance of broad -OH stretches at 2500–3300 cm⁻¹) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign aromatic protons (J coupling patterns) and methoxy groups (singlet at δ ~3.9 ppm).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 227.0 (M⁺, calculated for C₆H₅Cl₂NO₃S).
  • X-ray Crystallography : Resolve crystal packing and confirm sulfonyl chloride geometry (Cl-S=O bond angles ~106°) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the electrophilic sulfur center’s charge distribution. Key steps:

Optimize the molecule’s geometry.

Calculate electrostatic potential maps to identify reactive sites (partial positive charge on sulfur).

Simulate transition states for reactions with amines or alcohols to predict activation energies .

Q. What strategies resolve contradictory data in reaction yield optimization?

Methodological Answer: Contradictions often arise from competing side reactions (e.g., hydrolysis or over-chlorination). Systematic approaches include:

  • Design of Experiments (DoE) : Vary temperature, stoichiometry, and solvent polarity to identify dominant factors.
  • In-situ Monitoring : Use Raman spectroscopy to track sulfonyl chloride formation in real-time.
  • Post-reaction Quenching : Add ice-cold water to precipitate unreacted precursors, isolating the product via vacuum filtration .

Q. How can impurities from synthetic intermediates be quantified and mitigated?

Methodological Answer: Common impurities include residual chlorosulfonic acid or sulfonic acid byproducts. Mitigation strategies:

  • Ion Chromatography : Quantify sulfate ions (retention time ~4.5 min).
  • Recrystallization : Use hexane/ethyl acetate (3:1) to remove polar impurities.
  • LC-MS/MS : Detect trace intermediates (e.g., sulfonamide derivatives) with limits of detection (LOD) <0.1% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.